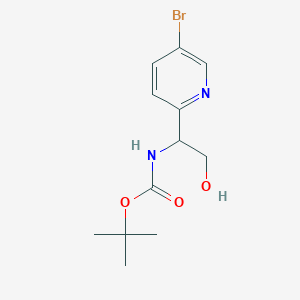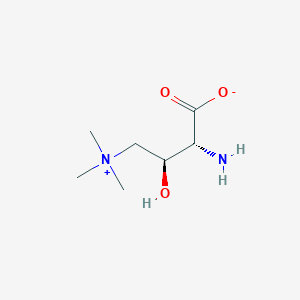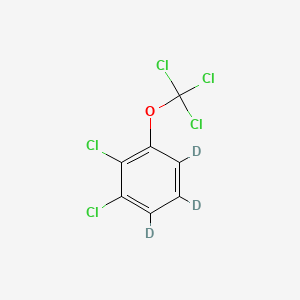![molecular formula C25H36N6O3S2 B13832193 3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide, also known as Hydroxythioacetildenafil, is a compound with a complex structure that has garnered interest in various scientific fields. This compound is a derivative of Sildenafil, commonly known for its use in treating erectile dysfunction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxythioacetildenafil involves multiple steps, starting with the preparation of the pyrazolo[4,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents such as DMSO and methanol, with reactions carried out under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of Hydroxythioacetildenafil follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in refrigerated conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxythioacetildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrazolo[4,3-d]pyrimidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperatures and neutral to slightly basic pH conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Hydroxythioacetildenafil has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of pyrazolo[4,3-d]pyrimidine derivatives.
Biology: Investigating its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Potential use in enhancing male sexual function and as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of related compounds and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Hydroxythioacetildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to enhanced blood flow and improved erectile function. The molecular targets include PDE5 and related signaling pathways involved in vasodilation .
Vergleich Mit ähnlichen Verbindungen
Hydroxythioacetildenafil is similar to other Sildenafil analogs but has unique structural features that differentiate it from other compounds. Some similar compounds include:
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor with distinct pharmacokinetic properties.
Hydroxythioacetildenafil’s uniqueness lies in its sulfanylidene group, which imparts different reactivity and potential therapeutic effects compared to other analogs .
Eigenschaften
Molekularformel |
C25H36N6O3S2 |
|---|---|
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C25H36N6O3S2/c1-5-8-20-22-23(31(4)29-20)25(35)28-24(27-22)19-16-18(10-11-21(19)34-15-6-2)36(32,33)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,35) |
InChI-Schlüssel |
NCBKFFRYFQMANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)





![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)



